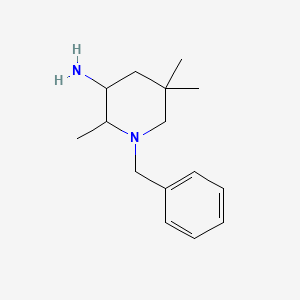

rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-(2R,3S)-1-ベンジル-2,5,5-トリメチルピペリジン-3-アミン, トランスは、化学および薬学の様々な分野において注目されているキラル化合物です。この化合物は、ベンジル、トリメチル、アミン基で置換されたピペリジン環を含むそのユニークな構造的特徴によって特徴付けられています。この化合物はラセミ体として存在し、これは互いの鏡像である2つのエナンチオマーを等量含んでいることを意味します。

準備方法

rac-(2R,3S)-1-ベンジル-2,5,5-トリメチルピペリジン-3-アミン, トランスの合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、1-ベンジル-2,5,5-トリメチルピペリジン-3-オンと適切なアミン源を還元的アミノ化条件下で反応させることです。この反応は通常、炭素上のパラジウムなどの触媒の存在下、シアノ水素化ホウ素ナトリウムまたは水素ガスなどの還元剤を必要とします。温度や溶媒などの反応条件は、高収率と選択性を達成するために最適化できます。

この化合物の工業生産には、同様の合成経路が関与する可能性がありますが、規模が大きく、費用対効果、安全性、環境への影響が考慮されます。連続フローリアクターや自動合成プラットフォームは、効率と再現性を向上させるために使用できます。

化学反応の分析

rac-(2R,3S)-1-ベンジル-2,5,5-トリメチルピペリジン-3-アミン, トランスは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化でき、対応するケトンまたはカルボン酸が生成されます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行でき、ケトンまたはアルデヒドをアルコールに変換します。

置換: 求核置換反応は、ベンジル基またはアミン基で起こり、ハロアルカンやアシルクロリドなどの試薬を使用して、新しい炭素-窒素結合または炭素-炭素結合が形成されます。

これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。例えば、ピペリジン環の酸化によりピペリジノンが生成される場合があり、置換反応により様々な官能基が導入され、化合物の汎用性が向上します。

科学研究への応用

rac-(2R,3S)-1-ベンジル-2,5,5-トリメチルピペリジン-3-アミン, トランスは、科学研究において様々な応用があります。

化学: この化合物は、医薬品や農薬を含む複雑な有機分子の合成における貴重な中間体として役立ちます。

生物学: ピペリジン誘導体の構造活性相関を調べる研究に使用され、新しい生物活性化合物の開発に貢献しています。

医学: この化合物の薬理学的特性は、鎮痛剤、抗炎症剤、中枢神経系モジュレーターなど、潜在的な治療用途について調査されています。

産業: そのユニークな構造的特徴が望ましい特性を付与するため、特殊化学品や材料の生産に使用されています。

科学的研究の応用

rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans has diverse applications in scientific research:

Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in studies investigating the structure-activity relationships of piperidine derivatives, contributing to the development of new bioactive compounds.

Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, such as analgesics, anti-inflammatory agents, and central nervous system modulators.

Industry: It finds use in the production of specialty chemicals and materials, where its unique structural features impart desirable properties.

作用機序

rac-(2R,3S)-1-ベンジル-2,5,5-トリメチルピペリジン-3-アミン, トランスの作用機序は、受容体や酵素などの特定の分子標的との相互作用に関与しています。この化合物のアミン基は、標的タンパク質と水素結合または静電相互作用を形成し、その活性を調節することができます。さらに、ベンジル基とトリメチル基は、化合物の結合親和性と選択性に寄与し、その全体的な薬理学的プロファイルを影響を与えます。

類似化合物の比較

rac-(2R,3S)-1-ベンジル-2,5,5-トリメチルピペリジン-3-アミン, トランスは、以下のような他のピペリジン誘導体と比較することができます。

1-ベンジル-2,5-ジメチルピペリジン-3-アミン: 標的化合物に比べてメチル基が1つ不足しており、立体的な特性と電子的特性が異なります。

1-ベンジル-2,5,5-トリメチルピペリジン-3-オール: アミンではなくヒドロキシル基を含んでおり、反応性と生物活性に違いが生じます。

1-ベンジル-2,5,5-トリメチルピペリジン-3-オン: ケトン基が含まれており、アミンと比べて異なる化学変換を起こす可能性があります。

rac-(2R,3S)-1-ベンジル-2,5,5-トリメチルピペリジン-3-アミン, トランスの独自性は、その特定の置換パターンと、ベンジル基とトリメチル基の両方の存在にあります。これらは、ユニークな化学的特性と生物学的特性を与えています。

類似化合物との比較

rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans can be compared with other piperidine derivatives, such as:

1-benzyl-2,5-dimethylpiperidin-3-amine: Lacks one methyl group compared to the target compound, resulting in different steric and electronic properties.

1-benzyl-2,5,5-trimethylpiperidin-3-ol: Contains a hydroxyl group instead of an amine, leading to distinct reactivity and biological activity.

1-benzyl-2,5,5-trimethylpiperidin-3-one: Features a ketone group, which can undergo different chemical transformations compared to the amine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and trimethyl groups, which confer unique chemical and biological properties.

特性

分子式 |

C15H24N2 |

|---|---|

分子量 |

232.36 g/mol |

IUPAC名 |

1-benzyl-2,5,5-trimethylpiperidin-3-amine |

InChI |

InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3 |

InChIキー |

CIORMUPKAICPAC-UHFFFAOYSA-N |

正規SMILES |

CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。